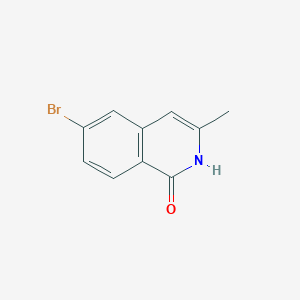

6-Bromo-3-methylisoquinolin-1(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Bromo-3-methylisoquinolin-1(2H)-one is a chemical compound used for pharmaceutical testing . It is available for purchase from various suppliers .

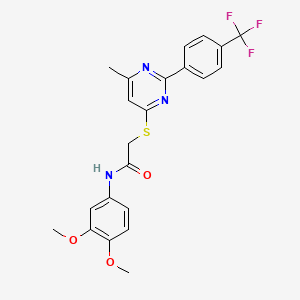

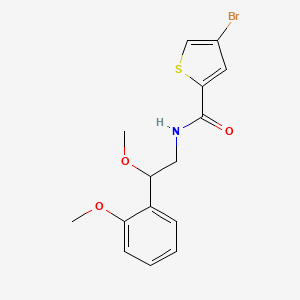

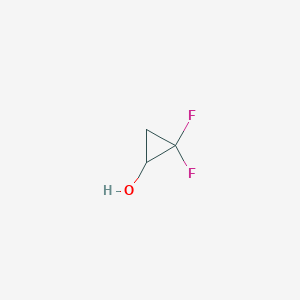

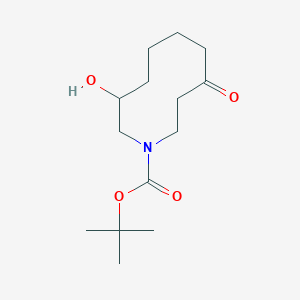

Molecular Structure Analysis

The molecular formula of this compound is C10H8BrNO . The molecular weight is 238.08 .Physical and Chemical Properties Analysis

The boiling point of this compound is predicted to be 435.8±45.0 °C . The predicted density is 1.523±0.06 g/cm3 . The storage temperature is recommended to be 28 C .Applications De Recherche Scientifique

Synthesis and Organic Chemistry Applications

Synthesis of Anticancer Intermediates : The compound has been highlighted as an important intermediate in the synthesis of drugs treating colon and rectal cancers. A synthetic route has been optimized, leading to high yield and demonstrating its significance in medicinal chemistry synthesis processes (He Zheng-you, 2010).

Microwave Irradiation Synthesis : A method involving microwave irradiation and solvent-free conditions facilitated the synthesis of 2,3-disubstituted-4(3H)-quinazolinones, including derivatives of the compound, showcasing an efficient route for creating bioactive molecules (A. Mohammadi, S. S. S. Hossini, 2011).

Structural Studies : Research on the tautomeric structures of 2-aryl-3-bromoquinolin-4(1H)-ones provided insight into their existence in various states (NH-4-oxo derivatives) across solution and solid phases, offering valuable information for further chemical modifications and applications (M. Mphahlele et al., 2002).

Medicinal Chemistry and Biological Activity

Prodrug Systems : A study involving the synthesis of a compound acting as a prodrug system for 5-bromoisoquinolin-1-one indicated potential for selective drug delivery to hypoxic tissues, highlighting its relevance in targeted cancer therapies (I. Parveen et al., 1999).

Cytotoxic Evaluation : The synthesis and evaluation of aminoquinones structurally related to marine isoquinolinequinones, including derivatives of "6-Bromo-3-methylisoquinolin-1(2H)-one," showed significant antitumor activity against various human cancer cell lines. This research underscores the potential of these compounds in developing new anticancer agents (V. Delgado et al., 2012).

Material Science and Sensing Applications

Sensing Properties : Research on quinoline-based isomers, including derivatives of "this compound," demonstrated remarkable differences in sensing properties for Al3+ and Zn2+ ions. This indicates their potential application in developing selective and sensitive fluorescence sensors for metal ions, which is crucial for environmental monitoring and biochemical assays (Ananta Hazra et al., 2018).

Safety and Hazards

Propriétés

IUPAC Name |

6-bromo-3-methyl-2H-isoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-6-4-7-5-8(11)2-3-9(7)10(13)12-6/h2-5H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHJSEWHWEJNWAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2)Br)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3Z)-3-{[3-(trifluoromethyl)phenyl]imino}-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2706346.png)

![5-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2706350.png)

![5-((3,4-dichlorobenzyl)thio)-6-(methoxymethyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2706355.png)

![5-[1-(4-tert-butylbenzoyl)piperidin-4-yl]-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2706357.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2706365.png)

![N'-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2706369.png)